6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hexylthiol with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 6-(ethylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 6-(propylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Uniqueness
6-(hexylsulfanyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the hexylsulfanyl group can also enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
4956-08-5 |
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Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-hexylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-5-6-15-8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
ZFPJRLCQXKEIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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